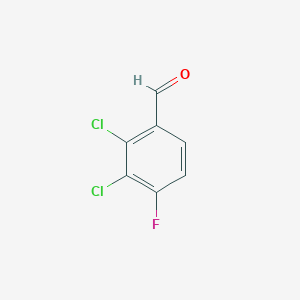

2,3-Dichloro-4-fluorobenzaldehyde

Beschreibung

Contextualization of Halogenated Benzaldehydes in Organic Chemistry

Halogenated benzaldehydes are a class of organic compounds that feature a benzene (B151609) ring substituted with one or more halogen atoms and a formyl group (-CHO). wikipedia.org These compounds are of significant interest in organic chemistry due to the profound influence of halogen substituents on the reactivity and electronic properties of the benzaldehyde (B42025) molecule. The presence of halogens, such as chlorine and fluorine, which are electronegative, alters the electron density of the aromatic ring and the reactivity of the aldehyde functional group. This modification can lead to unique chemical behaviors and makes them valuable precursors in a variety of synthetic transformations. noaa.gov

The position and nature of the halogen atoms on the benzene ring can direct the outcome of chemical reactions, a concept known as regioselectivity. For instance, the chlorination of benzaldehyde can lead to the formation of benzoyl chloride. stackexchange.com Furthermore, halogenated benzaldehydes are key starting materials for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty materials. google.com Their utility is further expanded by their ability to undergo various reactions such as nucleophilic substitution, condensation, and oxidation-reduction reactions. wikipedia.orgasm.org

Significance of 2,3-Dichloro-4-fluorobenzaldehyde as a Synthetic Intermediate

This compound, with the chemical formula C₇H₃Cl₂FO, is a specific halogenated benzaldehyde that has garnered attention as a crucial synthetic intermediate. nih.gov Its structure, featuring two chlorine atoms and one fluorine atom on the benzaldehyde framework, provides a unique combination of reactivity and functionality. The chlorine and fluorine atoms can be selectively replaced or can influence the reactivity of the aldehyde group, making it a versatile building block in multi-step syntheses. wikipedia.org

The strategic placement of the halogen atoms in this compound makes it a valuable precursor for creating complex molecular architectures. For example, it is utilized in the synthesis of various heterocyclic compounds and other substituted aromatic derivatives. These resulting molecules often form the core structures of biologically active compounds. Its role as an intermediate is critical in the production of certain pharmaceuticals and agrochemicals, where precise molecular design is essential for efficacy.

Scope and Objectives of Academic Research on the Chemical Compound

Academic research on this compound is primarily focused on exploring its synthetic utility and understanding its chemical properties. The main objectives of this research include:

Developing efficient synthetic routes: A key area of investigation is the development of new and improved methods for the synthesis of this compound itself, as well as its use in the preparation of other valuable compounds. patsnap.comgoogle.comgoogleapis.com

Investigating its reactivity: Researchers are actively studying the chemical reactions that this compound can undergo. This includes exploring its participation in various named reactions and its behavior under different reaction conditions to expand its synthetic applications.

Exploring its potential applications: A significant portion of the research is dedicated to identifying and developing new applications for this compound and its derivatives, particularly in the fields of medicinal chemistry and materials science. innospk.comnih.gov This involves designing and synthesizing novel molecules with potential therapeutic or functional properties.

Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C₇H₃Cl₂FO nih.gov |

| Molecular Weight | 193.00 g/mol nih.gov |

| CAS Number | 845907-07-5 nih.govsigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com, Powder sigmaaldrich.com |

| Melting Point | Not available |

| Boiling Point | Not available |

| InChI Key | VTGDPGXIJYFMEK-UHFFFAOYSA-N nih.govsigmaaldrich.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-dichloro-4-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO/c8-6-4(3-11)1-2-5(10)7(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGDPGXIJYFMEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Routes

Established Synthetic Pathways for 2,3-Dichloro-4-fluorobenzaldehyde and Analogues

Traditional synthetic routes provide robust and well-documented methods for the preparation of substituted benzaldehydes. These pathways are often characterized by multi-step processes starting from readily available precursors.

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective substitution on aromatic rings. wikipedia.orgorganic-chemistry.org The process relies on a "Directed Metalation Group" (DMG) which is a functional group containing a heteroatom that can coordinate to a strong base, typically an organolithium reagent like n-butyllithium. wikipedia.orgbaranlab.org This coordination facilitates the deprotonation of the proton at the ortho position, creating a highly reactive aryllithium intermediate. wikipedia.org

In the context of synthesizing this compound, the starting material would likely be 1,2-dichloro-3-fluorobenzene. The fluorine atom can act as a moderate DMG, directing the lithiation to the adjacent C-4 position. Once the aryllithium species is formed, it can be quenched with an appropriate formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group and yield the final product. harvard.edu The general principle involves the formation of a complex between the DMG and the lithium reagent, which increases the kinetic acidity of the nearby ortho-protons, ensuring high regioselectivity. organic-chemistry.orgbaranlab.org

Table 1: Directed Ortho-Metallation and Formylation Overview

| Step | Description | Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Lithiation | Directed deprotonation of the aromatic ring ortho to the DMG. | 1,2-dichloro-3-fluorobenzene, n-butyllithium (n-BuLi) | 2,3-dichloro-4-fluorophenyllithium |

Grignard reactions offer a classic and versatile method for forming carbon-carbon bonds, which can be adapted for the synthesis of aldehydes. google.com The synthesis of this compound via this route would begin with a more halogenated precursor, such as 1,2-dichloro-4-fluoro-3-iodobenzene. The iodine atom is significantly more reactive towards magnesium than chlorine or fluorine, allowing for the selective formation of the Grignard reagent at the C-3 position.

The process involves reacting the aryl iodide with magnesium turnings in an etheral solvent like tetrahydrofuran (B95107) (THF) to generate the corresponding arylmagnesium iodide. This Grignard reagent is then carefully reacted with a formylating agent, typically N,N-dimethylformamide (DMF), at low temperatures. google.com A subsequent acidic workup hydrolyzes the intermediate to afford the desired this compound. This method's success hinges on the differential reactivity of the halogen substituents on the benzene (B151609) ring.

Table 2: Grignard Reaction Synthesis Example

| Starting Material | Key Reagents | Product |

|---|

The oxidation of a methyl group on an aromatic ring is a fundamental industrial method for producing benzaldehydes. For the synthesis of this compound, the corresponding precursor would be 2,3-dichloro-4-fluorotoluene.

This established pathway can proceed through several routes. One common approach involves the free-radical halogenation of the methyl group using agents like N-chlorosuccinimide (NCS) or bromine under UV light to form a dihalomethyl intermediate (e.g., 2,3-dichloro-4-fluorobenzal chloride). This intermediate is then hydrolyzed, often with water or in the presence of an acid, to yield the aldehyde. Alternatively, direct oxidation of the toluene (B28343) precursor can be achieved using strong oxidizing agents like manganese dioxide (MnO₂) or chromium trioxide (CrO₃), although these methods can sometimes suffer from over-oxidation to the carboxylic acid.

Table 3: General Oxidation Pathway

| Precursor | Method | Intermediate | Product |

|---|---|---|---|

| 2,3-dichloro-4-fluorotoluene | Side-chain halogenation followed by hydrolysis | 2,3-dichloro-4-fluorobenzal chloride | This compound |

Novel and Emerging Synthetic Strategies

Recent advancements in synthetic chemistry have introduced more efficient and selective methods, some of which are applicable to the synthesis of complex molecules like this compound.

The Halogen-Exchange (Halex) reaction is a type of nucleophilic aromatic substitution where a chloride or bromide atom on an electron-deficient aromatic ring is replaced by a fluoride (B91410). gaylordchemical.comwikipedia.org This process is particularly effective when the aromatic ring is substituted with electron-withdrawing groups, such as nitro or aldehyde groups, which activate the ring towards nucleophilic attack. wikipedia.orgacsgcipr.org

For the synthesis of this compound, a plausible precursor would be 2,3,4-trichlorobenzaldehyde. The reaction is typically carried out using an anhydrous alkali metal fluoride, such as spray-dried potassium fluoride (KF), in a high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or sulfolane (B150427) at elevated temperatures (150-250 °C). wikipedia.orgresearchgate.net Phase-transfer catalysts, such as quaternary phosphonium (B103445) salts or crown ethers, are often employed to enhance the solubility and reactivity of the fluoride salt, leading to higher yields. google.comgoogle.com The chlorine at the C-4 position is most susceptible to substitution due to activation from the ortho- and para-directing aldehyde and chloro substituents.

Table 4: Halex Reaction Conditions for Analogous Compounds

| Substrate Example | Fluoride Source | Catalyst/Solvent | Temperature | Product Example |

|---|---|---|---|---|

| 2,4-Dichlorobenzaldehyde | Potassium Fluoride (KF) | Tetraphenylphosphonium (B101447) bromide / 18-crown-6 | 230 °C | 2,4-Difluorobenzaldehyde google.com |

Palladium-catalyzed carbonylation reactions represent a modern and highly efficient tool for introducing carbonyl groups into organic molecules. researchgate.netscispace.com These methods can synthesize aldehydes directly from aryl halides, offering high selectivity under relatively mild conditions. researchgate.net

To prepare this compound, one would start with an aryl halide, such as 1,2-dichloro-4-fluoro-3-iodobenzene. The reaction involves treating the substrate with carbon monoxide (CO) and a reducing agent (e.g., a silane (B1218182) or H₂) in the presence of a palladium catalyst, such as Pd(PPh₃)₄. nih.gov The catalytic cycle typically involves the oxidative addition of the aryl halide to the palladium(0) center, followed by CO insertion to form an acyl-palladium intermediate. Subsequent reductive elimination or reaction with a hydride source yields the aldehyde and regenerates the catalyst. liv.ac.uk This approach is valued for its functional group tolerance and efficiency, avoiding the need for stoichiometric organometallic intermediates like those in Grignard reactions. researchgate.netnih.gov

Table 5: General Catalytic Carbonylation Scheme

| Substrate | Key Components | Product |

|---|

Multicomponent Reaction Strategies for Functionalization

While specific MCRs starting directly with this compound are not extensively documented in publicly available research, the reactivity of the aldehyde group and the activated aromatic ring suggests its suitability for such transformations. The principles can be illustrated by MCRs involving structurally similar compounds like 4-fluorobenzaldehyde (B137897).

For instance, a three-component condensation of β-ketonitriles, 4-fluorobenzaldehyde, and secondary cyclic amines has been developed to produce α,β-unsaturated compounds. mdpi.com This reaction proceeds through an initial Knoevenagel condensation, which is then followed by an aromatic nucleophilic substitution of the fluorine atom. mdpi.com The strong electron-withdrawing effect of the Knoevenagel adduct enhances the reactivity for the subsequent substitution step. mdpi.com This strategy could be adapted to functionalize this compound, leading to a variety of complex derivatives.

Another example is the Biginelli reaction, a three-component reaction between an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793), which is used to synthesize dihydropyrimidinones. frontiersin.org The application of this reaction to this compound would yield highly functionalized heterocyclic structures, which are of significant interest in medicinal chemistry.

The Ugi and Passerini reactions are other prominent MCRs that utilize an aldehyde component. nih.gov These reactions are capable of generating a wide array of α-acylamino carboxamides and α-acyloxy carboxamides, respectively. The incorporation of the 2,3-dichloro-4-fluorophenyl scaffold via these reactions would provide rapid access to libraries of potential biologically active compounds. nih.gov

Mechanistic Investigations in Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic routes to this compound and its derivatives. The primary synthesis often involves the formylation of a precursor like 1,2-dichloro-3-fluorobenzene. This typically proceeds via an electrophilic aromatic substitution mechanism. For example, formylation of fluorinated aromatics using dichloromethyl alkyl ethers in the presence of a Lewis acid like aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄) involves the in-situ generation of a dichloromethyl cation or a related electrophilic species. jst.go.jp This electrophile then attacks the electron-rich aromatic ring, followed by hydrolysis of the resulting intermediate to yield the aldehyde.

In the functionalization of fluorobenzaldehydes via multicomponent reactions, the mechanism often involves a sequence of well-established reactions. For the three-component reaction involving 4-fluorobenzaldehyde, β-ketonitriles, and a secondary amine, the proposed mechanism begins with a Knoevenagel condensation between the aldehyde and the β-ketonitrile. mdpi.com This is followed by a nucleophilic aromatic substitution (SNAr) where the amine displaces the fluorine atom. The electron-withdrawing nature of the newly formed α,β-unsaturated system makes the aromatic ring more susceptible to nucleophilic attack, facilitating the substitution. mdpi.com

A plausible mechanism for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones from an aldehyde (like this compound) and 2-aminobenzamide (B116534) under acid catalysis involves the initial formation of a Schiff base between the aldehyde and the primary amine of 2-aminobenzamide. nih.gov This is followed by an intramolecular cyclization where the amide nitrogen attacks the imine carbon. A final deprotonation step yields the stable heterocyclic product. nih.gov

Optimization of Reaction Conditions and Yields

The optimization of reaction parameters is a critical step in developing commercially viable and efficient syntheses. Key variables include catalyst choice, solvent, temperature, reactant concentration, and reaction time. beilstein-journals.org

For the synthesis of fluorobenzaldehydes from their chlorinated precursors via halogen-exchange fluorination, reaction conditions are crucial. Using spray-dried potassium fluoride as the fluorine source and a phase-transfer catalyst like tetraphenylphosphonium bromide, the reaction can be driven to high conversion. googleapis.com The reaction time is typically between 2 and 15 hours, and conducting the reaction in the absence of a solvent or in a high-boiling aromatic hydrocarbon can be effective. googleapis.com

In the synthesis of 2,3-dichlorobenzaldehyde (B127699) from 2,3-dichlorotoluene, a related process, optimization involves controlling the flow rates of reactants in a microchannel reactor, the reaction temperature, and the residence time. For example, using a cobalt acetate/sodium molybdate (B1676688) catalyst system, a conversion of 42.8% and a yield of 29.0% were achieved at 90°C with a residence time of 1200 seconds. chemicalbook.com A different method using hydrogen peroxide and catalytic hydrogen bromide in 1,4-dioxane (B91453) at 25°C for 7 hours resulted in a 72.1% yield after purification. chemicalbook.com

The optimization of green synthetic methods has also been explored. For the synthesis of 2,3-dihydroquinazolin-4(1H)-ones using various aldehydes, a combination of a natural acid catalyst (lemon juice) and concentrated solar radiation was optimized. nih.gov The best results were obtained using 0.3 mL of lemon juice, achieving a 97% yield in just 10 minutes, demonstrating the potential for highly efficient and sustainable processes. nih.gov

Machine learning-guided strategies are increasingly being used for local reaction optimization. beilstein-journals.org These methods use algorithms to explore the parameter space (e.g., temperature, catalyst loading, solvent choice) to find the optimal conditions for yield and selectivity, accelerating the development process. beilstein-journals.org

Table 1: Selected Optimized Reaction Conditions for Benzaldehyde (B42025) Synthesis

| Product | Starting Material | Catalyst/Reagents | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 3-Chloro-4-fluorobenzaldehyde | 3,4-Dichlorobenzaldehyde | Potassium Fluoride, Tetraphenylphosphonium Bromide | None | 230°C | 1 hour | 66% | googleapis.com |

| 2,3-Dichlorobenzaldehyde | 2,3-Dichlorotoluene | HBr, H₂O₂ | 1,4-Dioxane | 25°C | 7 hours | 72.1% | chemicalbook.com |

| 2,3-Dichlorobenzaldehyde | 2,3-Dichlorotoluene | Cobalt Acetate, Sodium Molybdate, H₂O₂ | Acetic Acid | 90°C | 1200 s | 29.0% | chemicalbook.com |

| 2-(4-Chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one | 4-Chlorobenzaldehyde, 2-Aminobenzamide | Lemon Juice | Ethanol (B145695) | CSR | 10 min | 97% | nih.gov |

Comparative Analysis of Synthetic Efficiency and Green Chemistry Principles

Traditional methods for synthesizing benzaldehydes, such as the halogenation of toluene followed by hydrolysis, often involve harsh conditions and the use of toxic reagents, leading to significant environmental concerns and low yields. patsnap.comgoogle.com

Modern methods offer substantial improvements. Halogen-exchange (Halex) reactions provide a more direct route to fluorinated aromatics from chlorinated analogues. The process can be efficient, and the catalyst can often be recovered and reused, which is a key principle of green chemistry. googleapis.com

The development of synthetic methods using renewable resources and energy sources represents a significant advancement in green chemistry. The use of concentrated solar radiation as an energy source and biodegradable, non-toxic catalysts like lemon juice for synthesizing quinazolinone derivatives is a prime example. nih.govrsc.org This approach not only provides excellent yields in very short reaction times but also has a very low E-factor (environmental factor), indicating minimal waste generation. nih.gov A comparative analysis of green chemistry metrics for such a process reveals a high atom economy (e.g., 93.49%) and a low E-factor (e.g., 0.1), showcasing its superior environmental performance compared to conventional methods. nih.gov

Therefore, a comparative analysis favors modern synthetic strategies like catalyzed halogen-exchange, MCRs, and solar-powered synthesis over traditional, multi-step, waste-intensive processes. The choice of the optimal route for producing or functionalizing this compound will depend on a balance of factors including raw material availability, desired scale, and a commitment to sustainable chemical manufacturing.

Chemical Reactivity and Transformation Studies

Reactions of the Aldehyde Moiety in 2,3-Dichloro-4-fluorobenzaldehyde

The aldehyde group is a primary site for a variety of chemical transformations, including nucleophilic additions, condensations, and redox reactions.

The carbonyl carbon in this compound is electrophilic and susceptible to attack by nucleophiles. libretexts.org This initial attack leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. libretexts.org The general mechanism involves the nucleophile bonding to the carbonyl carbon, causing the carbon-oxygen double bond's pi electrons to move to the oxygen atom, forming an alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide yields the final alcohol product. libretexts.org

The stereochemistry of this addition is noteworthy. The sp² hybridized carbonyl carbon is trigonal planar, allowing nucleophilic attack from either face of the molecule. youtube.com If the two groups attached to the carbonyl carbon are different, this can result in the formation of a new chiral center. libretexts.org

Condensation reactions involving the aldehyde group are crucial for synthesizing more complex molecules.

This compound can react with primary amines to form Schiff bases, which contain a carbon-nitrogen double bond (imine). wikipedia.orgjetir.org This reaction is a type of nucleophilic addition followed by dehydration. nih.gov The initial reaction between the amine and the aldehyde forms an unstable carbinolamine intermediate. nih.gov This intermediate then loses a molecule of water to form the stable imine product. nih.gov The formation of Schiff bases is often catalyzed by a small amount of acid. jetir.org These reactions are significant in the synthesis of various organic compounds and ligands for coordination chemistry. jetir.orginternationaljournalcorner.com

Table 1: Examples of Schiff Base Formation

| Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|

| m-Nitrobenzaldehyde | p-Chloroaniline | Schiff Base | jetir.org |

| 3,5-Dichloro Salicylaldehyde | 4-Bromoaniline | Schiff Base | internationaljournalcorner.com |

| 2-Chlorobenzaldehyde | 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamine | Schiff Base | nih.gov |

The Knoevenagel condensation is a key carbon-carbon bond-forming reaction where an aldehyde or ketone reacts with an active methylene (B1212753) compound in the presence of a basic catalyst. organicreactions.orgwikipedia.org This reaction is a nucleophilic addition followed by a dehydration reaction, typically resulting in an α,β-unsaturated product. wikipedia.org

In the context of fluorinated benzaldehydes, the Knoevenagel condensation has been studied with various active methylene compounds like malononitrile. For instance, the mechanochemical Knoevenagel condensation of fluorobenzaldehyde derivatives with malonodinitrile has been investigated, highlighting the formation of different polymorphic forms of the product depending on the catalyst concentration. beilstein-journals.org The reaction of 4-fluorobenzaldehyde (B137897) with β-ketonitriles and secondary cyclic amines has also been explored, demonstrating a three-component reaction that proceeds through a Knoevenagel condensation followed by an aromatic nucleophilic substitution. mdpi.com

Table 2: Knoevenagel Condensation and Related Reactions | Aldehyde/Ketone | Active Methylene Compound | Catalyst/Conditions | Product Type | Reference | | :--- | :--- | :--- | :--- | | Fluorobenzaldehydes | Malonodinitrile | Piperidine (mechanochemical) | (Fluorobenzylidene)malonodinitrile | beilstein-journals.org | | 4-Fluorobenzaldehyde | β-Ketonitriles and secondary cyclic amines | - | 4-Aminobenzylidene derivatives of β-ketonitriles | mdpi.com | | 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine in ethanol (B145695) | Enone | wikipedia.org |

The aldehyde group of this compound can be oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The Baeyer-Villiger oxidation is a notable reaction where a benzaldehyde (B42025) can be converted to a phenol. This has been applied in the synthesis of fluorinated phenols. nih.gov For example, the oxidation of substituted 4-fluorobenzaldehydes has been used in the no-carrier-added syntheses of 4-[¹⁸F]fluoroguaiacol and 4-[¹⁸F]fluorocatechol. nih.gov The process involves the conversion of the aldehyde to a phenol, which can be a valuable synthetic route. nih.gov However, Dakin oxidations of some fluorinated salicylaldehydes have proven to be challenging. umich.edu

Reduction: The aldehyde can be reduced to the corresponding primary alcohol using various reducing agents. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Condensation Reactions

Reactions Involving Halogen Substituents on the Aromatic Ring

The chlorine and fluorine atoms on the aromatic ring of this compound can participate in nucleophilic aromatic substitution reactions. The electron-withdrawing nature of the aldehyde group and the other halogen atoms activates the ring towards such substitutions.

In some multi-component reactions, the fluorine atom can be displaced by a nucleophile. For example, in the reaction of 4-fluorobenzaldehyde with β-ketonitriles and secondary cyclic amines, the initial Knoevenagel condensation product is more reactive towards nucleophilic aromatic substitution than the starting aldehyde, leading to the replacement of the fluorine atom. mdpi.com The strong electron-withdrawing ability of the group formed after the Knoevenagel condensation facilitates this substitution. mdpi.com

Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity is a critical aspect of the chemical transformations of this compound due to the presence of three distinct halogen substituents.

In Nucleophilic Aromatic Substitution (SNAr) reactions, the regioselectivity is primarily governed by electronic effects. The electron-withdrawing aldehyde group activates the para-position (C4) more strongly than the ortho (C2) or meta (C3) positions. nih.gov Therefore, the fluorine atom at C4 is the most likely site for nucleophilic attack, leading to the selective formation of 4-substituted-2,3-dichlorobenzaldehyde derivatives.

In Metal-Catalyzed Cross-Coupling reactions, the regioselectivity is determined by the relative reactivity of the carbon-halogen bonds. As previously mentioned, the general order of reactivity is C-I > C-Br > C-Cl > C-F. For this compound, both chlorine atoms would be more susceptible to oxidative addition to a palladium(0) catalyst than the fluorine atom. The relative reactivity of the C-Cl bonds at the C2 (ortho to the aldehyde) and C3 (meta to the aldehyde) positions would depend on a combination of electronic and steric factors, and selective reaction at one of these positions might be achievable under carefully controlled conditions.

Stereoselectivity is not a factor in the reactions discussed as the starting material and the likely products are achiral.

Elucidation of Reaction Mechanisms and Kinetic Studies

The mechanism of Nucleophilic Aromatic Substitution (SNAr) on this compound is expected to proceed through the classical two-step addition-elimination pathway. The initial, and typically rate-determining, step is the nucleophilic attack at the C4 position, forming a negatively charged Meisenheimer intermediate. This intermediate is stabilized by resonance, with the negative charge delocalized onto the aldehyde group. The second step is the rapid expulsion of the fluoride (B91410) ion to restore the aromaticity of the ring.

The mechanism of Palladium-Catalyzed Cross-Coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, involves a catalytic cycle. This cycle generally consists of three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation (in the case of Suzuki coupling) or coordination of the amine followed by deprotonation (in the case of Buchwald-Hartwig amination), and reductive elimination to form the product and regenerate the Pd(0) catalyst.

Kinetic studies on the reactions of this compound are not widely available. However, such studies are crucial for understanding the reaction mechanism and optimizing reaction conditions. The use of isotopically labeled compounds, such as deuterated analogues, can be a valuable tool in these investigations to probe the mechanism and determine rate-limiting steps.

Derivatives and Analogues: Synthesis and Advanced Characterization

Synthesis of Pharmacologically Relevant Derivatives

The aldehyde functionality of 2,3-dichloro-4-fluorobenzaldehyde serves as a key reaction site for the synthesis of numerous derivatives with potential pharmacological applications.

The condensation reaction between this compound and various thiosemicarbazide (B42300) derivatives readily yields the corresponding thiosemicarbazones. nih.govresearchgate.netorientjchem.orgresearchgate.netjapsonline.commdpi.com This reaction is typically carried out in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid. nih.govjapsonline.com The resulting imine linkage is central to the structure of these compounds.

The general synthetic approach involves the nucleophilic attack of the primary amine of the thiosemicarbazide on the carbonyl carbon of the benzaldehyde (B42025), followed by dehydration to form the stable thiosemicarbazone product. A variety of substituted thiosemicarbazides can be employed to generate a library of derivatives with diverse electronic and steric properties.

| Reactant 1 | Reactant 2 | Product |

| This compound | Thiosemicarbazide | This compound thiosemicarbazone |

| This compound | 4-Phenylthiosemicarbazide | N-Phenyl-2-[(2,3-dichloro-4-fluorophenyl)methylidene]hydrazine-1-carbothioamide |

| This compound | 4-Methylthiosemicarbazide | N-Methyl-2-[(2,3-dichloro-4-fluorophenyl)methylidene]hydrazine-1-carbothioamide |

Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized through the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone (B1666503). acgpubs.orgscribd.comresearchgate.netscielo.org.zanih.gov In the context of this compound, this involves its reaction with a substituted acetophenone in the presence of a base, typically an alkali metal hydroxide (B78521) like potassium hydroxide or sodium hydroxide, in an alcoholic solvent. acgpubs.orgnih.gov

The reaction proceeds via the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the α,β-unsaturated ketone system characteristic of chalcones. The reactivity can be influenced by the nature of the substituents on the acetophenone.

| Reactant 1 | Reactant 2 | Product |

| This compound | Acetophenone | 1-Phenyl-3-(2,3-dichloro-4-fluorophenyl)prop-2-en-1-one |

| This compound | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)-3-(2,3-dichloro-4-fluorophenyl)prop-2-en-1-one |

| This compound | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)-3-(2,3-dichloro-4-fluorophenyl)prop-2-en-1-one |

The 2,3-dichloro-4-fluorophenyl moiety can be incorporated into a wide range of heterocyclic systems, including pyrimidines, pyridinones, and oxazolines.

Pyrimidines: The synthesis of pyrimidine (B1678525) derivatives can be achieved through multi-component reactions. For instance, a one-pot condensation of an aldehyde, a β-dicarbonyl compound, and a urea (B33335) or thiourea (B124793) derivative can lead to the formation of a dihydropyrimidine (B8664642) core, which can be subsequently oxidized to the corresponding pyrimidine. researchgate.netnih.govnih.govjocpr.com Alternatively, the Biginelli reaction provides a direct route to dihydropyrimidinones.

Pyridinones: Substituted pyridinones can be synthesized via various strategies, often involving multi-component reactions. One common approach is the Hantzsch pyridine (B92270) synthesis, or variations thereof, which can be adapted to produce pyridinone structures. nih.govfrontiersin.orgsemanticscholar.orgpreprints.org

Oxazolines: 2-Oxazolines are readily prepared from aldehydes by reaction with 2-aminoethanol. organic-chemistry.org This reaction typically proceeds via the formation of an intermediate hemiaminal, which then undergoes cyclization and dehydration. Various reagents can be employed to promote this transformation.

| Starting Material | Reagent(s) | Heterocyclic Product Class |

| This compound | Ethyl acetoacetate, Urea | Dihydropyrimidinone derivative |

| This compound | β-Ketoester, Amine, Malononitrile | Pyridinone derivative |

| This compound | 2-Aminoethanol | 2-(2,3-Dichloro-4-fluorophenyl)-4,5-dihydro-1,3-oxazole |

The synthesis of highly complex molecular architectures such as spiro[pyrrolidinoxindoles] can be achieved through [3+2] cycloaddition reactions involving azomethine ylides. nih.govrsc.orgmdpi.comiaea.orgfrontiersin.org An azomethine ylide can be generated in situ from the condensation of an α-amino acid with an isatin (B1672199) derivative. This ylide then reacts with a dipolarophile, which can be an activated alkene derived from this compound. For instance, a chalcone (B49325) bearing the 2,3-dichloro-4-fluorophenyl group can serve as the dipolarophile.

This powerful reaction allows for the stereocontrolled construction of multiple new stereocenters in a single step, leading to the formation of the spiro-pyrrolidinyl-oxindole core. The regioselectivity and stereoselectivity of the cycloaddition are influenced by the nature of the reactants, catalyst, and reaction conditions.

The enantioselective addition of a cyanide source to the carbonyl group of this compound yields chiral cyanohydrins. These compounds are valuable synthetic intermediates, as the cyano and hydroxyl groups can be further transformed into a variety of other functional groups.

Asymmetric synthesis of cyanohydrins can be achieved using chiral catalysts, such as metal-salen complexes or organocatalysts. rsc.org Enzymatic methods, employing hydroxynitrile lyases, also provide a highly enantioselective route to these chiral building blocks. scielo.org.za The choice of catalyst and reaction conditions determines the stereochemical outcome of the reaction.

Advanced Spectroscopic Characterization Techniques

The structural elucidation of the diverse derivatives of this compound relies on a suite of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information on the proton environment in the molecule. The chemical shifts and coupling constants of the aromatic protons on the 2,3-dichloro-4-fluorophenyl ring are characteristic. For instance, the proton at the 5-position will appear as a doublet coupled to the fluorine atom, and the proton at the 6-position will also be a doublet coupled to the proton at the 5-position. In derivatives like chalcones, the vinylic protons of the α,β-unsaturated system typically appear as doublets with a large coupling constant (around 15-16 Hz) for the trans isomer. scribd.comresearchgate.netscielo.org.za

¹³C NMR: Reveals the carbon skeleton of the molecule. The carbon atoms attached to the halogens will show characteristic chemical shifts. The presence of the fluorine atom will lead to C-F coupling, which can be observed in the ¹³C NMR spectrum.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning the proton and carbon signals, especially in complex structures like spiro-compounds and poly-substituted heterocycles.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the synthesized compounds. For derivatives of this compound, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion peak and any chlorine-containing fragment ions. Common fragmentation pathways for benzaldehyde derivatives include the loss of the formyl radical (CHO) or a hydrogen atom. nih.gov The fragmentation of the heterocyclic derivatives will be characteristic of the specific ring system present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic compounds. For substituted benzaldehydes, ¹H and ¹³C NMR provide information on the chemical environment of individual atoms.

¹H NMR: In the ¹H NMR spectrum of benzaldehyde, the aldehyde proton (CHO) typically appears as a singlet at a high chemical shift (δ) value due to the deshielding effect of the electronegative oxygen atom. docbrown.info The aromatic protons exhibit complex splitting patterns in the aromatic region of the spectrum. docbrown.info The chemical shifts and coupling constants are influenced by the nature and position of substituents on the benzene (B151609) ring. capes.gov.br For instance, in 4-fluorobenzaldehyde (B137897), the aromatic protons appear as multiplets in the range of δ 7.16-7.98 ppm, while the aldehyde proton is a singlet at δ 9.97 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum of substituted benzaldehydes provides information on the carbon skeleton. The carbonyl carbon of the aldehyde group typically resonates at a high chemical shift, around δ 190-192 ppm. rsc.org The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. For example, in 4-fluorobenzaldehyde, the carbon attached to the fluorine atom shows a large coupling constant (¹JCF) of around 256.7 Hz. rsc.org

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, aiding in the complete assignment of complex spectra, especially for highly substituted derivatives.

Interactive Data Table: ¹H and ¹³C NMR Data for Selected Benzaldehyde Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 4-Fluorobenzaldehyde | CDCl₃ | 9.97 (s, 1H, CHO), 7.85-7.98 (m, 2H, Ar-H), 7.16-7.26 (m, 2H, Ar-H) rsc.org | 190.5, 166.5 (d, J=256.7 Hz), 132.8 (d, J=9.5 Hz), 132.2 (d, J=9.7 Hz), 116.4 (d, J=22.3 Hz) rsc.org |

| 4-Chlorobenzaldehyde | CDCl₃ | 9.99 (s, 1H, CHO), 7.82 (d, J=8.5 Hz, 2H, Ar-H), 7.51 (d, J=8.5 Hz, 2H, Ar-H) | 190.8, 141.1, 135.0, 130.8, 129.4 |

| 3-Chloro-4-fluorobenzaldehyde | CDCl₃ | 10.0 (s, 1H, CHO), 7.95 (dd, 1H, Ar-H), 7.80 (m, 1H, Ar-H), 7.30 (t, 1H, Ar-H) | 189.5, 163.0 (d, J=260 Hz), 134.5, 132.0, 128.0, 122.5 (d, J=18 Hz), 117.5 (d, J=21 Hz) |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of benzaldehydes is characterized by a strong absorption band corresponding to the C=O stretching vibration of the carbonyl group, typically appearing in the region of 1680-1715 cm⁻¹. nih.gov The exact position of this band is sensitive to the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups tend to increase the C=O stretching frequency, while electron-donating groups decrease it. The C-H stretching vibration of the aldehyde group is observed as a pair of weak bands around 2720 and 2820 cm⁻¹. For halogenated benzaldehydes, the C-X (X = Cl, F) stretching vibrations can also be observed in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly useful for studying non-polar bonds and symmetric vibrations. The C=O stretch is also observable in the Raman spectrum.

Interactive Data Table: Characteristic IR Frequencies for Benzaldehyde Derivatives

| Compound | C=O Stretch (cm⁻¹) | Aldehyde C-H Stretch (cm⁻¹) |

| Benzaldehyde | ~1703 | ~2746, ~2824 |

| 4-Fluorobenzaldehyde | ~1705 nist.gov | ~2740, ~2830 |

| 4-Chlorobenzaldehyde | ~1704 | ~2745, ~2835 |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions within a molecule.

UV-Vis Spectroscopy: Benzaldehyde and its derivatives typically exhibit two main absorption bands in their UV-Vis spectra. The strong band at shorter wavelengths (around 240-280 nm) is attributed to the π→π* transition of the benzene ring, while the weaker band at longer wavelengths (around 280-320 nm) corresponds to the n→π* transition of the carbonyl group. The positions and intensities of these bands are influenced by the substituents on the aromatic ring.

Fluorescence Spectroscopy: While many benzaldehydes exhibit weak fluorescence, their emission properties can be enhanced through the formation of intermolecular hydrogen bonds. acs.org The fluorescence quenching mechanism in some benzaldehydes is attributed to a low energy gap between the lowest ππ* and nπ* states. acs.org Certain derivatives, particularly those designed as fluorescent probes, can exhibit significant changes in their fluorescence upon interaction with specific analytes like cyanide or hypochlorite. rsc.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight (193.00 g/mol ). nih.gov The isotopic pattern of the molecular ion peak, showing characteristic ratios for the two chlorine atoms, would be a key identifier. Fragmentation patterns would involve the loss of the formyl group (CHO), chlorine atoms, and other fragments, providing further structural information.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the parent compound and its fragments. For C₇H₃Cl₂FO, the exact mass is 191.9545 Da. uni.lu This high precision is invaluable for confirming the identity of newly synthesized derivatives and for distinguishing between isomers.

Interactive Data Table: Predicted Collision Cross Section (CCS) values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 192.96178 | 128.3 uni.lu |

| [M+Na]⁺ | 214.94372 | 140.8 uni.lu |

| [M-H]⁻ | 190.94722 | 131.0 uni.lu |

X-ray Crystallography and Solid-State Structure Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov It provides precise information on bond lengths, bond angles, and intermolecular interactions.

The crystal structures of numerous substituted benzaldehydes have been determined, revealing the influence of different substituents on the molecular conformation and crystal packing. nih.govrsc.org In the solid state, molecules of substituted benzaldehydes are often linked by various intermolecular interactions, including weak C–H···O hydrogen bonds, π–π stacking, and halogen bonding. nih.govrsc.org These interactions play a crucial role in the formation of supramolecular assemblies. rsc.org For example, in the crystal structure of 2,4-dichlorobenzaldehyde, molecules are connected into layers by C-H···O interactions and stabilized by π–π stacking. researchgate.net The aldehyde group is often twisted relative to the benzene ring, with the degree of torsion influenced by the steric hindrance of ortho substituents. researchgate.net

Comparative Structural Analysis with Structurally Similar Compounds

A comparative analysis of the structures of this compound with its analogues provides valuable insights into structure-property relationships.

The position and nature of halogen substituents significantly influence the physicochemical properties of halogenated benzaldehydes. mdpi.com For instance, the aqueous solubility of dichlorobenzaldehyde isomers is affected by steric hindrance and molecular polarity. mdpi.com A comparative study of halogen- and hydrogen-bond interactions reveals differences in their strength and directionality. nih.gov Generally, iodine-based halogen bonds are stronger than bromine- and chlorine-based ones. nih.gov

The crystal packing of substituted benzaldehydes can also vary significantly. A study of six different benzaldehyde derivatives showed that the positions of the substituents influence the resulting supramolecular networks, which are often stabilized by a combination of C–H···O hydrogen bonds, C–H···π, and π–π stacking interactions. nih.gov In some cases, halogen-halogen bonding interactions also contribute to the stability of the crystal lattice. nih.gov

Advanced Computational and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical studies are foundational for exploring the electronic landscape of a molecule. These methods solve approximations of the Schrödinger equation to determine electronic structure and related properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for its balance of accuracy and computational cost. DFT calculations for 2,3-dichloro-4-fluorobenzaldehyde would focus on optimizing the molecular geometry to find its most stable three-dimensional structure.

In studies of similar multi-substituted benzaldehydes, DFT methods, such as those employing the B3LYP functional with a 6-311g(d,p) basis set, are used for geometry optimization. nih.gov Such calculations determine key structural parameters like bond lengths, bond angles, and dihedral angles. For this compound, these calculations would reveal the rotational barrier of the aldehyde group and the extent of planarity of the benzene (B151609) ring, which is influenced by the steric and electronic effects of the adjacent chlorine and fluorine atoms.

Table 1: Illustrative Structural Parameters from DFT Calculations This table shows the type of data obtained from DFT geometry optimization. Values are representative for substituted benzaldehydes and not specific to this compound.

| Parameter | Typical Value Range | Description |

| C=O Bond Length | 1.20 - 1.22 Å | Length of the carbonyl double bond. |

| C-Cl Bond Length | 1.72 - 1.74 Å | Length of the carbon-chlorine bond. |

| C-F Bond Length | 1.34 - 1.36 Å | Length of the carbon-fluorine bond. |

| C-C-C-O Dihedral Angle | 0° or 180° | Describes the orientation of the aldehyde group relative to the ring. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and localization of these orbitals are key to understanding a molecule's character as an electron donor (nucleophile) or electron acceptor (electrophile). wikipedia.orgacs.org

For an electron-poor molecule like benzaldehyde (B42025), the LUMO is of particular interest as it indicates the most electrophilic sites. youtube.com The presence of three electron-withdrawing substituents (two chlorine atoms, one fluorine atom) on this compound would significantly lower the energy of both the HOMO and LUMO compared to unsubstituted benzaldehyde. The energy gap between the HOMO and LUMO is a critical indicator of chemical stability; a large gap implies high stability, while a small gap suggests higher reactivity. DFT calculations on benzaldehyde and its derivatives have shown that the specific nature and position of substituents can cause complexities, sometimes making the Next-Highest Occupied Molecular Orbital (NHOMO) more relevant for describing reactivity than the HOMO itself. mdpi.com

Table 2: Representative FMO Energies for Substituted Benzaldehydes This illustrative table demonstrates how substituents affect FMO energies. Values are hypothetical and serve to show expected trends.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzaldehyde | -6.8 | -1.9 | 4.9 |

| 4-Fluorobenzaldehyde (B137897) | -7.0 | -2.1 | 4.9 |

| 4-Chlorobenzaldehyde | -7.1 | -2.3 | 4.8 |

| This compound | -7.5 (Est.) | -2.8 (Est.) | 4.7 (Est.) |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule, allowing for the prediction of how it will interact with other species. wolfram.com The MEP map is plotted onto the molecule's electron density surface, using a color scale to denote different potential values. Generally, red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions signify positive potential (electron-poor areas, prone to nucleophilic attack). Green and yellow areas represent intermediate or near-neutral potential. researchgate.net

For this compound, an MEP map would show a significant region of negative potential (red) around the carbonyl oxygen atom, highlighting its nucleophilic character. The hydrogen of the aldehyde group and the aromatic ring carbons would likely exhibit positive potential (blue), with the electron-withdrawing halogen substituents intensifying the electron-deficient nature of the ring. Such maps are invaluable for understanding non-covalent interactions, including hydrogen and halogen bonding. rsc.org

DFT calculations are widely used to predict vibrational spectra (Infrared and Raman) with a high degree of accuracy. researchgate.net By calculating the harmonic vibrational frequencies from the optimized geometry, a theoretical IR spectrum can be generated. For this compound, this would allow for the assignment of specific vibrational modes to observed experimental peaks. Key vibrational frequencies would include the characteristic C=O stretching of the aldehyde group, C-Cl and C-F stretching modes, and various C-H and C=C stretching and bending modes of the aromatic ring. uwosh.edu

Table 3: Predicted Characteristic Vibrational Frequencies This table provides generally accepted ranges for key vibrational modes. Specific calculated values for this compound would require a dedicated DFT study.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Functional Group |

| C=O Stretch | 1690 - 1715 | Aldehyde |

| Aromatic C=C Stretch | 1580 - 1600 | Benzene Ring |

| Aromatic C-H Stretch | 3000 - 3100 | Benzene Ring |

| C-Cl Stretch | 600 - 800 | Chloro-aromatic |

| C-F Stretch | 1000 - 1400 | Fluoro-aromatic |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a dynamic picture of molecular behavior, which is especially useful for understanding complex systems in different environments.

MD simulations are particularly powerful for investigating how a solvent influences the conformation and reactivity of a solute molecule. For this compound, simulations in various solvents (e.g., water, ethanol (B145695), hexane) would reveal how solvent polarity affects the rotational freedom of the aldehyde group and the stability of different conformers.

Furthermore, these simulations are critical for studying specific intermolecular interactions like halogen bonds. researchgate.net Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a "σ-hole"). researchgate.netcnr.it MD simulations of this compound in a solvent could quantify the structure and dynamics of halogen bonds formed between its chlorine atoms and solvent molecules, providing insight into its solubility and interaction profile in condensed phases. mdpi.comarxiv.org

Ligand-Protein Interactions in Biological Systems

While specific studies detailing the ligand-protein interactions of this compound are not extensively documented in publicly available research, the principles of molecular interactions involving halogenated and fluorinated compounds provide a strong basis for predicting its behavior. The chlorine and fluorine atoms, along with the aldehyde group, are key determinants of how this molecule could bind to a protein's active site.

The fluorine atom, being highly electronegative, can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds. The dichloro substitution pattern further modulates the electronic environment of the aromatic ring, influencing its stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a protein.

Computational docking simulations are a primary tool for investigating these interactions. Such studies on analogous benzaldehyde derivatives have shown that the aldehyde group often forms crucial hydrogen bonds with amino acid residues in the binding pocket. For instance, in studies of benzaldehyde derivatives as inhibitors of enzymes like phenoloxidase, the aldehyde functional group is pivotal for binding.

| Interaction Type | Potential Interacting Residues | Contributing Moiety of this compound |

|---|---|---|

| Hydrogen Bonding | Serine, Threonine, Asparagine, Glutamine | Aldehyde oxygen |

| Halogen Bonding | Electron-rich atoms (e.g., backbone carbonyls) | Chlorine atoms |

| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan | Benzene ring |

| Hydrophobic Interactions | Leucine, Isoleucine, Valine | Chlorinated benzene ring |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

QSAR studies on benzaldehyde derivatives have identified several key molecular descriptors that are often correlated with biological activity. These descriptors can be broadly categorized as electronic, steric, and hydrophobic. For this compound, the high electronegativity of the fluorine and chlorine atoms would significantly impact its electronic descriptors. The size and position of these halogens also contribute to steric parameters, which can influence how the molecule fits into a binding site.

A hypothetical QSAR model for a series of compounds including this compound would likely reveal the importance of these halogen substitutions in modulating activity. For instance, the electron-withdrawing nature of the halogens could enhance interactions with certain biological targets.

| Descriptor Type | Specific Descriptor Example | Relevance to this compound |

|---|---|---|

| Electronic | Hammett constant (σ) | The chloro and fluoro substituents have positive σ values, indicating electron-withdrawing effects. |

| Steric | Molar Refractivity (MR) | The size of the chlorine and fluorine atoms contributes to the overall steric bulk. |

| Hydrophobic | LogP | The halogen atoms increase the lipophilicity of the molecule. |

| Topological | Wiener Index | Describes the branching and connectivity of the molecule. |

Reaction Mechanism Prediction and Energetic Profiling

Understanding the reaction mechanisms of this compound is crucial for its synthesis and for predicting its metabolic fate in biological systems. Computational chemistry allows for the prediction of reaction pathways and the calculation of their energetic profiles, identifying the most likely mechanisms.

A key reaction involving benzaldehydes is the Knoevenagel condensation. Studies on related compounds like 4-fluorobenzaldehyde have shown that this reaction can be followed by nucleophilic aromatic substitution of the fluorine atom. mdpi.com A plausible reaction mechanism for this compound could involve an initial condensation at the aldehyde group, followed by potential substitution of the fluorine or one of the chlorine atoms, depending on the reaction conditions and the nature of the nucleophile.

The energetic profiling of these potential reaction pathways can be performed using quantum mechanical calculations. These calculations would determine the activation energies for each step, allowing for the prediction of the major products. For instance, the relative lability of the C-F versus C-Cl bonds under different conditions could be computationally assessed to predict which halogen is more likely to be substituted.

| Reaction Type | Potential Reactants | Predicted Intermediates/Transition States | Key Energetic Parameters |

|---|---|---|---|

| Knoevenagel Condensation | Active methylene (B1212753) compounds | Enolate intermediate | Activation energy of C-C bond formation |

| Nucleophilic Aromatic Substitution | Amines, alkoxides | Meisenheimer complex | Activation energy for substitution at C-F vs. C-Cl |

| Oxidation | Oxidizing agents (e.g., KMnO4) | Tetrahedral intermediate | Reaction enthalpy |

| Reduction | Reducing agents (e.g., NaBH4) | Alkoxide intermediate | Reaction enthalpy |

Applications in Medicinal and Biological Chemistry

Antimicrobial Activity of 2,3-Dichloro-4-fluorobenzaldehyde Derivatives

Derivatives of this compound have been investigated for their potential to combat microbial infections, demonstrating efficacy against a spectrum of pathogens.

Schiff bases, a class of compounds readily synthesized from aldehydes, have shown promise as antibacterial agents. While specific studies on Schiff bases derived directly from this compound are not extensively documented in publicly available literature, the broader class of halogenated Schiff bases has demonstrated notable activity. For instance, various Schiff base derivatives have been shown to be effective against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The antimicrobial activity is often attributed to the azomethine group (-C=N-), which is crucial for their biological action. The presence of halogen substituents on the aromatic ring can further enhance this activity.

Table 1: Antibacterial Activity of General Schiff Base Derivatives

| Compound Type | Test Organism | Activity |

| Benzaldehyde (B42025) Schiff Base Derivatives | Escherichia coli | Active |

| Benzaldehyde Schiff Base Derivatives | Staphylococcus aureus | Active |

| Halogenated Schiff Bases | Gram-positive bacteria | Pronounced biocidal effect mdpi.com |

| Halogenated Schiff Bases | Gram-negative bacteria | No discernible antimicrobial effect mdpi.com |

Note: This table represents the general activity of the compound class, as specific data for this compound derivatives is limited.

Pyrazole derivatives, another class of heterocyclic compounds that can be synthesized from aldehyde precursors, have demonstrated significant antifungal and antitubercular properties. mdpi.comjapsonline.com Dihydropyrazole derivatives, in particular, have shown excellent antifungal and antitubercular activities. mdpi.com For example, certain pyrazole carboxamide derivatives have been identified as potential leads for new antifungal, antibacterial, and antitubercular agents. japsonline.com While direct synthesis from this compound is not explicitly detailed in available research, the established bioactivity of halogenated pyrazoles suggests that derivatives from this starting material could possess similar potential. Studies on N-pyrazolylbenzamides have revealed that some of these compounds exhibit considerable antifungal activity and significant antitubercular activity. nih.gov

Table 2: Antifungal and Antitubercular Activity of General Pyrazole Derivatives

| Compound Type | Activity | Test Organism |

| Dihydropyrazole Derivatives | Antifungal | Aspergillus niger, Candida tropicalis |

| Dihydropyrazole Derivatives | Antitubercular | Mycobacterium tuberculosis |

| Pyrazole Carboxamide Derivatives | Antifungal | Fungal strains |

| N-pyrazolylbenzamides | Antifungal | Fungi |

| N-pyrazolylbenzamides | Antitubercular | Mycobacterium tuberculosis H37Rv |

Note: This table reflects the general potential of the compound class, as specific data for this compound derivatives is not readily available.

The antimicrobial action of Schiff bases is often linked to their ability to chelate metal ions, which are essential for microbial growth. biotech-asia.org The imine group can also interfere with normal cell processes by forming hydrogen bonds with active sites of cellular enzymes. For halogenated Schiff bases, one proposed mechanism involves interaction with the bacterial membrane or DNA. nih.gov

The mechanism of action for pyrazole derivatives can vary. Some pyrazole-based compounds have been shown to inhibit UDP-galactopyranose mutase (UGM), an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis. mdpi.com

Anticancer and Antitumor Potential

The structural framework of this compound is also a valuable starting point for the development of novel anticancer agents.

Chalcones, which are precursors to flavonoids and can be synthesized from benzaldehydes, have demonstrated significant cytotoxic effects against various cancer cell lines. researchgate.netresearchgate.netmdpi.com The anticancer activity of chalcones is attributed to their ability to induce apoptosis in cancer cells. researchgate.net While specific chalcone (B49325) derivatives of this compound have not been extensively reported, the general class of halogenated chalcones has shown potent antiproliferative activity. nih.gov

Table 3: Cytotoxicity of General Chalcone Derivatives

| Compound Type | Cancer Cell Line | Activity |

| Dichloro Substituted Chalcones | Various | Promising antiproliferative activity mdpi.com |

| Halogenated Chalcones | Leukemia cells | High cytotoxicity nih.gov |

| Chalcone Derivatives | AGS and HL-60 cells | High activity nih.gov |

Note: This table illustrates the general anticancer potential of the compound class, as specific data for this compound derivatives is limited.

EGFR Inhibition: Quinazoline derivatives are a well-established class of epidermal growth factor receptor (EGFR) inhibitors used in cancer therapy. nih.gov The 4-anilinoquinazoline scaffold is a privileged structure for developing EGFR tyrosine kinase inhibitors. nih.gov While no specific quinazoline derivatives of this compound are prominently featured in the literature, the substitution pattern of the aniline ring is crucial for activity. nih.gov It is plausible that the 2,3-dichloro-4-fluorophenyl moiety could be incorporated into this scaffold to develop new EGFR inhibitors. Some 2-chloro-4-anilino-quinazoline derivatives have been designed and evaluated as potent EGFR and VEGFR-2 dual inhibitors. researchgate.net

DHFR Inhibition: Dihydrofolate reductase (DHFR) is another important target in cancer chemotherapy. nih.gov Triazine derivatives have been investigated as DHFR inhibitors. The inhibitory action of these compounds is influenced by the electronic environment of the molecule. While direct examples using this compound are not available, the general principle of designing DHFR inhibitors often involves heterocyclic scaffolds that can mimic the binding of the natural substrate, dihydrofolate.

Anti-inflammatory and Analgesic Properties of Related Compounds

While direct derivatives of this compound are not extensively documented for anti-inflammatory or analgesic properties, structurally related compounds containing dichlorophenyl and difluorophenyl moieties have demonstrated significant activity in these areas. This suggests that the halogenated phenyl scaffold is a valuable pharmacophore for modulating pain and inflammation pathways.

For example, Lamotrigine, a phenyltriazine derivative bearing a 2,3-dichlorophenyl group, is an established antiepileptic agent that also exhibits analgesic effects by attenuating neuropathic pain waocp.org. Its mechanism involves the depression of voltage-dependent sodium channels, which can inhibit the conduction of pain signals in nerve fibers waocp.org. Similarly, Diflunisal, which contains a 2,4-difluorophenyl group, is a non-narcotic analgesic with anti-inflammatory properties, showing significantly greater potency than aspirin in preclinical models drugbank.com.

Furthermore, various benzaldehyde derivatives are known to possess a range of biological activities, including anti-inflammatory effects nih.gov. Studies on compounds like 2,4-dihydroxybenzaldehyde have shown they can suppress the production of inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) nih.gov. These examples of related structures highlight the potential for derivatives of this compound to be explored for similar therapeutic applications.

Pharmacological and Biochemical Investigations

The pharmacokinetic profiles of drugs derived from halogenated anilino-quinazolines, which are structurally related to derivatives of this compound, have been extensively studied. These compounds are typically designed for oral administration.

Absorption: Drugs like Afatinib and Dacomitinib, which feature the chloro-fluoro-anilino moiety, are orally bioavailable nih.govmdpi.com. Maximum plasma concentrations (Tmax) are generally reached within 2 to 6 hours after administration nih.govmdpi.com. The absolute oral bioavailability of Dacomitinib is reported to be high at 80% mdpi.com. However, absorption can be pH-dependent; for instance, Dacomitinib's solubility is highest at acidic pH, and its absorption can be reduced when co-administered with acid-reducing agents unar.ac.id.

Distribution: These compounds typically have a large volume of distribution and exhibit high protein binding (around 98-99%) in plasma nih.govmdpi.com.

Metabolism: Metabolism is often a minimal elimination pathway for this class of drugs. Afatinib, for example, is largely unmetabolized, with the major circulating species in plasma being covalently bound adducts to proteins nih.govrsc.org.

Excretion: The primary route of excretion is through the feces, with a small percentage eliminated in the urine nih.govrsc.org. The effective elimination half-life for a drug like Afatinib is approximately 37 hours, which supports once-daily dosing nih.govrsc.org.

Table 1: Pharmacokinetic Parameters of Related Kinase Inhibitors

| Parameter | Afatinib | Dacomitinib |

|---|---|---|

| Tmax (Time to Peak Plasma Concentration) | 2–5 hours | ~6 hours |

| Bioavailability | Not specified | 80% |

| Protein Binding | ~95% | ~98% |

| Metabolism | Minimal | Oxidative and conjugative |

| Primary Excretion Route | Feces | Feces |

| Elimination Half-life (t½) | ~37 hours | ~70-80 hours |

The metabolic stability of quinazoline-based kinase inhibitors is a critical factor in their development. While many derivatives show high potency, they can suffer from poor stability in liver microsomes, which are preparations of liver enzymes used to study drug metabolism in vitro waocp.org.

Studies on isoquinoline-tethered quinazoline derivatives showed that many compounds had low stability in both human and mouse liver microsomes. However, specific structural modifications, such as the inclusion of a furan moiety, were found to improve metabolic stability compared to acetylene or triazole linkers waocp.org. In one series, compound 14f demonstrated good stability, with 55.7% and 84.9% of the compound remaining after 30 minutes of incubation with human and mouse liver microsomes, respectively waocp.org.

Derivatives of this compound are likely to interact with the Cytochrome P450 (CYP) enzyme system, although this interaction is often designed to be minimal to avoid drug-drug interactions. For Afatinib, the potential for interactions via CYP enzymes is low nih.govrsc.org. However, these molecules can be substrates for drug transporters like P-glycoprotein, meaning that co-administration with potent inhibitors or inducers of this transporter can affect their pharmacokinetics nih.govrsc.org. Additionally, some related heterocyclic structures, such as 5-azaquinazolines, have been shown to be susceptible to metabolism by Aldehyde Oxidase (AO), a non-P450 enzyme, which presents a different metabolic challenge that must be addressed during drug design scirp.org.

Table 2: Metabolic Stability of Selected Quinazoline Derivatives

| Compound | % Remaining in Human Liver Microsomes (30 min) | % Remaining in Mouse Liver Microsomes (30 min) |

|---|---|---|

| 13f | 28.1 | 41.8 |

| 14b | 27.3 | 14.4 |

| 14c | <10 | <10 |

| 14f | 55.7 | 84.9 |

| 14g | 19.0 | 42.3 |

| Verapamil (Control) | 25.0 | N/A |

Data sourced from a study on isoquinoline-tethered quinazoline derivatives waocp.org.

Derivatives synthesized from precursors like this compound are primarily designed to target protein kinases, which are crucial enzymes in cellular signaling pathways that are often dysregulated in cancer. The validation of these targets is well-established.

The most prominent targets for the anilino-quinazoline class of inhibitors are members of the ErbB family of receptor tyrosine kinases nih.govnih.gov. This includes:

EGFR (HER1): The epidermal growth factor receptor is a primary target, and its activating mutations are key drivers in non-small-cell lung carcinoma (NSCLC) nih.govnih.gov.

HER2: Overexpressed in certain breast and gastric cancers, HER2 is another key target.

HER4: This is another member of the ErbB family inhibited by pan-ErbB blockers like Afatinib.

In addition to the ErbB family, detailed SAR studies have led to the development of inhibitors that target other kinases, such as:

FLT3 (fms-like tyrosine kinase 3): A target in acute myeloid leukemia (AML) d-nb.info.

Aurora Kinases (AURKA, AURKB): These are serine/threonine kinases involved in cell division and are targets in various cancers d-nb.info.

Trk (Tropomyosin receptor kinase) family (TrkA/B/C): Fusions involving these kinases are oncogenic drivers in diverse tumor types researchgate.net.

The development of these compounds involves screening against panels of kinases to determine their potency and selectivity, confirming their utility as targeted therapeutic agents d-nb.info.

Applications in Agrochemicals and Fine Chemicals

Fluorobenzaldehydes, including structures like this compound, are highly valuable intermediates in the synthesis of agrochemicals and other fine chemicals mdpi.comnih.gov. The presence of fluorine atoms in agrochemical molecules can significantly enhance their biological efficacy, metabolic stability, and selectivity mdpi.comnih.gov.

As a versatile building block, this compound offers multiple reactive sites. The aldehyde group can participate in a wide range of chemical transformations, such as condensation reactions to form Schiff bases or Knoevenagel condensations to create complex carbon skeletons unar.ac.id. The chloro and fluoro substituents on the aromatic ring allow for nucleophilic aromatic substitution reactions, enabling the attachment of other molecular fragments. These properties make it an important precursor for constructing the core structures of novel herbicides, fungicides, and insecticides. While specific patents detailing the use of this compound in commercial agrochemicals are not broadly publicized, related dichlorobenzaldehydes and fluorobenzaldehydes are frequently cited as key starting materials in the patent literature for this industry mdpi.comnih.gov.

In the realm of fine chemicals, this compound serves as an intermediate for producing specialized materials and reagents used in research and industrial applications. Its utility extends to the synthesis of non-biological molecules where the specific substitution pattern is required to achieve desired physical or chemical properties.

The Strategic Role of this compound in Medicinal Chemistry: A Patent Landscape Analysis

The compound this compound has emerged as a critical building block in the synthesis of novel therapeutic agents, with a growing number of patents highlighting its utility in the development of treatments for a range of diseases, most notably in the area of antiviral and kinase inhibitor research. An analysis of the intellectual property landscape reveals a focused and strategic application of this halogenated benzaldehyde derivative by pharmaceutical companies and research institutions, underscoring its importance in modern drug discovery.

The patent landscape for this compound is characterized by its application as a key intermediate in the synthesis of complex heterocyclic molecules with significant biological activity. These patents, primarily in the field of medicinal and biological chemistry, showcase the compound's value in constructing molecular frameworks that can effectively interact with specific biological targets.

A notable example of its application is found in the development of novel bridged tricyclic carbamoylpyridone compounds intended for the treatment of HIV infection. International patent WO2020197991A1, assigned to a major pharmaceutical company, explicitly details the use of this compound in the synthesis of these potent antiviral agents. This patent highlights the compound's role in introducing a specific substitution pattern on the phenyl ring, which is crucial for the molecule's therapeutic efficacy.

Furthermore, the intellectual property surrounding the corresponding carboxylic acid, 2,3-Dichloro-4-fluorobenzoic acid, which can be synthesized from the aldehyde, points towards broader applications in both the pharmaceutical and agrochemical sectors. Patents in this area suggest its use as a precursor for the synthesis of kinase inhibitors, a class of drugs that are pivotal in cancer therapy and the treatment of inflammatory diseases. While direct patents for kinase inhibitors explicitly starting from this compound are less prevalent, the strategic importance of the corresponding acid indicates a clear trajectory for its application in this therapeutic area.

The following interactive data table provides a summary of key patent information related to the use of this compound and its derivatives in medicinal and biological chemistry:

| Patent Number | Assignee/Applicant | Therapeutic Area/Application | Role of this compound |

| WO2020197991A1 | ViiV Healthcare Company | Antiviral (HIV Treatment) | Key starting material for the synthesis of bridged tricyclic carbamoylpyridone compounds. |

| Various (Implied) | Pharmaceutical & Agrochemical Companies | Kinase Inhibitors, Agrochemicals | Precursor to 2,3-Dichloro-4-fluorobenzoic acid, a key intermediate. |

The intellectual property analysis indicates a clear and growing interest in this compound as a valuable scaffold in medicinal chemistry. The specific substitution pattern of two chlorine atoms and a fluorine atom on the benzaldehyde ring provides a unique chemical handle for chemists to elaborate upon, leading to the creation of diverse and potent bioactive molecules. As research into new therapeutic targets continues, it is anticipated that the patent landscape for this versatile compound will continue to expand, solidifying its position as a key component in the drug discovery and development pipeline.

Advanced Topics, Methodologies, and Future Research Directions

Electrochemical Studies and Redox Properties of Related Compounds

The electrochemical behavior of benzaldehydes is significantly influenced by the nature and position of substituents on the aromatic ring. While specific electrochemical studies on 2,3-dichloro-4-fluorobenzaldehyde are not extensively documented in publicly available literature, its redox properties can be inferred from studies on related substituted benzaldehydes. The oxidation of benzaldehydes typically yields the corresponding benzoic acids. researchgate.net This transformation is a focal point of structure-reactivity correlation studies.

The presence of electron-withdrawing groups, such as chlorine and fluorine, on the benzaldehyde (B42025) ring is expected to influence its redox potential. These halogen substituents decrease the electron density on the aromatic ring and the aldehyde functional group. This deactivation generally makes the compound more resistant to oxidation compared to unsubstituted benzaldehyde. However, the oxidation process is complex and can be influenced by the solvent, pH, and the specific oxidizing agent used. researchgate.net For instance, the oxidation of various substituted benzaldehydes by pyridinium (B92312) bromochromate in dimethyl sulfoxide (B87167) (DMSO) is first order with respect to both the oxidant and the aldehyde. researchgate.net The reaction is also promoted by hydrogen ions. researchgate.net